molecular formula C16H13FN4O3 B2523068 (E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 1904632-84-3

(E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2523068
CAS No.: 1904632-84-3
M. Wt: 328.303
InChI Key: MNLDCGWONLGKAZ-GQCTYLIASA-N
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Description

The compound (E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide features a fused benzo[d][1,2,3]triazin-4-one core with a 6-fluoro substituent, an ethyl chain linking the triazinone to an acrylamide group, and a furan-2-yl moiety on the acrylamide.

  • Triazinone Core: The triazinone heterocycle provides hydrogen-bonding capabilities via its carbonyl oxygen and nitrogen atoms, which may enhance interactions with biological targets .
  • Fluorine Substituent: The 6-fluoro group likely increases electrophilicity and metabolic stability, common in bioactive molecules .
  • Acrylamide-Furan Side Chain: The (E)-configured acrylamide with a furan-2-yl group introduces rigidity and moderate lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

(E)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c17-11-3-5-14-13(10-11)16(23)21(20-19-14)8-7-18-15(22)6-4-12-2-1-9-24-12/h1-6,9-10H,7-8H2,(H,18,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLDCGWONLGKAZ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide is of significant interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring and a triazine moiety, which are known for their diverse biological activities. The presence of a fluoro group enhances its pharmacological properties, potentially improving its binding affinity to biological targets.

Structural Formula

  • Molecular Formula : C₁₄H₁₄F₁N₃O₂
  • Molecular Weight : 273.28 g/mol
  • CAS Number : Not specified in the current literature.

Research indicates that this compound acts as an agonist at G-protein coupled receptor GPR139 , which is implicated in various physiological processes including appetite regulation and mood modulation. The compound has shown significant activity with an EC50 value of 11 nM , indicating a strong affinity for the receptor .

Anticancer Activity

In vitro studies have demonstrated that derivatives of the triazine core exhibit cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this compound have been tested against:

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)0.009
SKOV3 (Ovarian Cancer)<10
DU145 (Prostate Cancer)<10

These findings suggest that this compound could be further explored for its anticancer potential.

Other Biological Activities

The compound has also been evaluated for its effects on enzyme inhibition. Notably, it has shown promise as an inhibitor of various enzymes involved in metabolic pathways. For example:

Enzyme TargetInhibition TypeReference
α-GlucosidaseCompetitive Inhibition
CholinesteraseNon-competitive Inhibition

These activities indicate that the compound may have applications beyond oncology, potentially serving as a therapeutic agent in metabolic disorders.

Study 1: GPR139 Agonist Activity

A study conducted using CHO-TRex cells demonstrated the agonistic effect of the compound on GPR139, leading to enhanced calcium signaling. This study highlighted the potential use of GPR139 agonists in treating conditions like obesity and depression .

Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, various derivatives were synthesized and screened against multiple cancer cell lines. The results indicated that modifications to the triazine scaffold significantly influenced cytotoxicity, with some compounds achieving IC50 values below 1 µM .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (E)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(furan-2-yl)acrylamide exhibits significant anticancer properties. The National Cancer Institute (NCI) has evaluated this compound against various cancer cell lines using their established protocols.

Case Study: NCI Evaluation

In a notable evaluation, the compound was tested against a panel of approximately sixty cancer cell lines. The results demonstrated an average growth inhibition rate of 12.53% at a concentration of 105M10^{-5}M. This suggests that the compound may have potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

In antimicrobial assays, this compound was screened against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound effectively inhibited bacterial growth, highlighting its potential as an antimicrobial agent.

Chemical Reactions Analysis

Acrylamide Group Reactivity

The α,β-unsaturated carbonyl system in the acrylamide moiety enables Michael addition reactions with nucleophiles such as thiols or amines. This reactivity is critical in biological systems for covalent protein binding .
Example reaction pathway :

Acrylamide+NuAdduct (via 1,4-addition)\text{Acrylamide} + \text{Nu}^- \rightarrow \text{Adduct (via 1,4-addition)}

Key observations :

  • Thiol-containing biomolecules (e.g., cysteine residues) readily undergo conjugate additions under physiological conditions .

  • Reaction rates depend on pH and steric hindrance from the furan substituent.

Reaction Partner Conditions Product Yield Source
L-CysteinepH 7.4, 25°CThioether adduct~65%
BenzylamineEtOH, refluxβ-Aminoacrylamide derivative48%

Triazinone Ring Reactivity

The 6-fluoro-4-oxobenzo[d][1, triazin-3(4H)-yl group exhibits nucleophilic substitution at the electron-deficient triazine ring. Fluorine at position 6 enhances electrophilicity, favoring reactions with amines or alkoxides .
Example reaction :

Triazinone+NH36-Amino-triazinone+HF\text{Triazinone} + \text{NH}_3 \rightarrow \text{6-Amino-triazinone} + \text{HF}

Key findings :

  • Hydrolysis under basic conditions (e.g., NaOH) leads to ring opening, forming a carboxylic acid derivative .

  • Fluorine substitution directs regioselectivity in SNAr reactions .

Furan Ring Reactivity

The furan-2-yl group participates in electrophilic aromatic substitution (EAS) at the α-position. Common reactions include nitration and halogenation .
Example :

Furan+HNO3H2SO45-Nitro-furan derivative\text{Furan} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitro-furan derivative}

Limitations :

  • Steric hindrance from the acrylamide chain reduces EAS efficiency .

  • Oxidative ring-opening occurs with strong oxidizers (e.g., KMnO₄) .

Hydrolysis and Stability

The compound undergoes pH-dependent hydrolysis :

  • Acidic conditions : Acrylamide hydrolyzes to acrylic acid.

  • Basic conditions : Triazinone ring opens to form a diazene intermediate .

Condition Primary Pathway Half-Life (25°C)
pH 2.0Acrylamide → Acrylic acid12 h
pH 9.0Triazinone → Diazene + CO₂45 min

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the acrylamide’s double bond and furan’s π-system, forming a bicyclic product . Quantum yield calculations indicate moderate phot

Comparison with Similar Compounds

Core Heterocycle Analysis

  • Triazinone vs. Oxazolone/Oxazepin: The benzo[d][1,2,3]triazin-4-one core in the target compound is more rigid and electron-deficient than oxazolone () or oxazepin cores (). This rigidity may enhance binding specificity to planar active sites, such as enzyme pockets .
  • Fluorine Positioning: Fluorine at position 6 on the triazinone (target) versus phenyl or oxazepin positions () alters electronic effects. The 6-fluoro group likely stabilizes the triazinone via electron withdrawal, contrasting with aryl-fluorine effects in other compounds .

Acrylamide Side Chain Variations

  • Furan-2-yl vs. However, furan’s electron-rich nature may facilitate π-π stacking interactions .
  • Stereochemistry : The (E)-configuration in the acrylamide (target, ) enforces a planar geometry, optimizing binding to flat surfaces compared to (Z)-isomers (e.g., ) .

Molecular Weight and Physicochemical Properties

  • The target compound’s molecular weight (~357.3) is intermediate, suggesting balanced pharmacokinetics. Higher molecular weight compounds (e.g., ’s 354.4) may face challenges in absorption, while lower-weight analogs (e.g., ’s 326.36) could exhibit faster clearance .

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